Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 4’-methoxy-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C15H18O3 It is a derivative of biphenyl, featuring a methoxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-methoxy-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Friedel-Crafts Acylation: This step involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Esterification: The alcohol is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-methoxy-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Introduces various functional groups depending on the reagents used.
Scientific Research Applications
Methyl 4’-methoxy-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4’-methoxy-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: Lacks the carboxylate ester group.
Methyl 4’-hydroxy-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate: Features a hydroxy group instead of a methoxy group.
Methyl 4’-methoxy-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxamide: Contains a carboxamide group instead of a carboxylate ester.
Uniqueness
Methyl 4’-methoxy-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79674-03-6 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-17-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)18-2/h3,7-10,13H,4-6H2,1-2H3 |
InChI Key |
JNLLJYGRJBQRIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCC(CC2)C(=O)OC |
Origin of Product |
United States |
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